molecular formula C31H46N2O3 B120877 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153181-39-6

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B120877
CAS RN: 153181-39-6
M. Wt: 494.7 g/mol
InChI Key: YKPHAYCUAMAQPA-XAZDILKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is used in scientific research to study the mechanism of action of PDE inhibitors and their potential therapeutic applications.

Mechanism Of Action

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 works by inhibiting the activity of PDE enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting PDE activity, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cyclic AMP and cyclic GMP in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in various tissues, including the brain, heart, and lungs. It has also been shown to reduce inflammation and improve cognitive function.

Advantages And Limitations For Lab Experiments

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a widely used research tool in the study of PDE inhibitors and their potential therapeutic applications. It has several advantages, including its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. However, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis.

Future Directions

There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 and other PDE inhibitors. One area of research is the development of more selective PDE inhibitors that target specific PDE isoforms. Another area of research is the study of the potential therapeutic applications of PDE inhibitors in various disease states, including inflammatory diseases, neurological disorders, and cardiovascular disease. Additionally, there is a need for further research on the safety and toxicity of PDE inhibitors, particularly in the context of long-term use.

Synthesis Methods

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful monitoring and purification to ensure the purity of the final product.

Scientific Research Applications

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including increasing cyclic AMP levels, reducing inflammation, and improving cognitive function.

properties

CAS RN

153181-39-6

Product Name

2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C31H46N2O3

Molecular Weight

494.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C31H46N2O3/c1-3-5-7-15-21-32-27(23-25-17-11-9-12-18-25)29(34)30(35)28(24-26-19-13-10-14-20-26)33(31(32)36)22-16-8-6-4-2/h9-14,17-20,27-30,34-35H,3-8,15-16,21-24H2,1-2H3/t27-,28-,29+,30+/m1/s1

InChI Key

YKPHAYCUAMAQPA-XAZDILKDSA-N

Isomeric SMILES

CCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

SMILES

CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Other CAS RN

153181-39-6

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-on e

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.